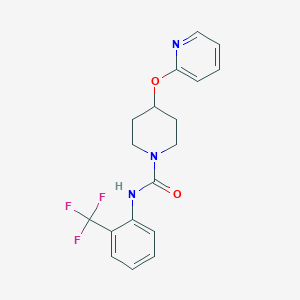

4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-pyridin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2/c19-18(20,21)14-5-1-2-6-15(14)23-17(25)24-11-8-13(9-12-24)26-16-7-3-4-10-22-16/h1-7,10,13H,8-9,11-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMLZOMTPNIQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known by its CAS number 1421495-11-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 365.3 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound has been investigated for various biological activities, including anti-inflammatory, antiviral, and potential anticancer effects. Below is a summary of its pharmacological properties based on recent studies.

Anti-inflammatory Activity

Research has indicated that derivatives of piperidine compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a study comparing various piperidine derivatives, compounds with similar structures demonstrated IC values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

Piperidine derivatives have been recognized for their anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that structurally related compounds can exhibit cytotoxicity against different cancer cell lines. For example, one study reported that similar piperidine compounds induced apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituents on the pyridine ring : Variations in substituents can significantly alter the compound's interaction with biological targets.

- Trifluoromethyl group : This group has been associated with increased lipophilicity and potentially enhanced binding affinity to target receptors.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC / EC Values | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 0.04 μM | |

| Compound B | Antiviral Activity | 0.20 μM | |

| Compound C | Cytotoxicity | EC: 130 μM |

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory effects of piperidine derivatives, several compounds demonstrated significant COX inhibition with IC values comparable to established NSAIDs .

- Antiviral Efficacy : A comparative analysis of N-heterocycles revealed that certain derivatives exhibited potent antiviral effects against HIV by inhibiting reverse transcriptase activity at low micromolar concentrations .

- Cytotoxicity in Cancer Models : Research involving a series of piperidine-based compounds showed promising results in inducing apoptosis in various cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer properties .

Scientific Research Applications

4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a research compound with the molecular formula C18H18F3N3O2 and a molecular weight of 365.356. It is also known by its CAS number 1421495-11-5. This compound has garnered interest in medicinal chemistry for its potential biological activities.

This compound has been investigated for various biological activities, including anti-inflammatory, antiviral, and potential anticancer effects.

Anti-inflammatory Activity

Piperidine derivatives have demonstrated anti-inflammatory properties, showing inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Similar compounds have exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib.

Anticancer Potential

Piperidine derivatives have been recognized for their anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that structurally related compounds can exhibit cytotoxicity against different cancer cell lines. One study reported that similar piperidine compounds induced apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin.

Structure-Activity Relationship (SAR)

Key factors influencing the efficacy of the compound include:

- Substituents on the pyridine ring : Variations in substituents can significantly alter the compound's interaction with biological targets.

- Trifluoromethyl group : This group has been associated with increased lipophilicity and potentially enhanced binding affinity to target receptors.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 / EC50 Values | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 0.04 μM | |

| Compound B | Antiviral Activity | 0.20 μM | |

| Compound C | Cytotoxicity | EC50: 130 μM |

Anti-inflammatory Effects

Studies examining the anti-inflammatory effects of piperidine derivatives have demonstrated significant COX inhibition with IC50 values comparable to established NSAIDs.

Antiviral Efficacy

Comparative analysis of N-heterocycles revealed that certain derivatives exhibited potent antiviral effects against HIV by inhibiting reverse transcriptase activity at low micromolar concentrations.

Cytotoxicity in Cancer Models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Target-Specific Differences

- CYP51 Inhibitors (UDO/UDD): Exhibit IC50 values comparable to posaconazole against T. cruzi due to non-azole binding to CYP51’s heme cofactor .

- Retinol-Binding Protein Antagonists (Compound 9): Demonstrated efficacy in AMD/Stargardt disease models via RBP4 antagonism (ESI MS m/z 494; 1H NMR confirmed structure) .

- A939572 : Structural similarity suggests kinase or GPCR modulation, though explicit targets are unconfirmed .

Critical Analysis of Evidence Limitations

- Target Compound Data Gap: No direct pharmacological or synthetic data were found in the provided evidence. Comparisons rely on structural analogs.

- Biological Assay Variability: Activity data for analogs (e.g., UDO vs.

- Synthetic Feasibility : and suggest feasible routes for piperidine-carboxamide synthesis, but yield optimization remains unclear.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.